Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a calcium salt of a statin compound known as pitavastatin. This compound is primarily used in the treatment of hyperlipidemia, which is characterized by elevated levels of lipids in the blood. The compound functions as a hydroxymethylglutaryl-coenzyme A reductase inhibitor, which is crucial for cholesterol biosynthesis.
Pitavastatin was first developed by Kowa Company, Ltd. and is marketed under various names, including Livalo. The compound is derived from natural products and has been synthesized to enhance its pharmacological properties.
This compound falls under the category of antihyperlipidemic agents, specifically within the statin class. Statins are known for their ability to lower cholesterol levels and have additional benefits such as improving endothelial function and reducing inflammation.
The synthesis of Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity.
The molecular formula for Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is . The compound features multiple stereocenters contributing to its complex three-dimensional structure.
Key structural data include:
These properties indicate a relatively large and complex molecule with significant potential for interaction with biological targets.
Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate undergoes various chemical reactions relevant to its function as a statin:
The interactions with enzymes and receptors can be studied using kinetic assays and molecular docking simulations to predict binding affinities and modes of action.
Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate primarily acts by inhibiting hydroxymethylglutaryl-coenzyme A reductase, an enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to decreased cholesterol levels in the bloodstream.
Clinical studies have shown that pitavastatin effectively lowers low-density lipoprotein cholesterol levels while increasing high-density lipoprotein cholesterol levels. The reduction in cholesterol synthesis also leads to an upregulation of hepatic low-density lipoprotein receptors, further enhancing lipid clearance from circulation.
The compound appears as a white to off-white powder with a melting point that can vary based on purity and formulation.
Key chemical properties include:
Relevant analyses such as thermal gravimetric analysis can provide insights into its thermal stability.
Calcium (3R,5S,E)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate is primarily used in clinical settings for managing dyslipidemia. Its applications extend beyond lipid management; ongoing research explores its potential anti-inflammatory effects and benefits in cardiovascular disease prevention.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5